2-BROMO-N-[4'-(2-BROMOBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE
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Overview
Description
2-BROMO-N-[4’-(2-BROMOBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE is a complex organic compound characterized by the presence of multiple bromine atoms and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-[4’-(2-BROMOBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the bromination of benzamide derivatives followed by amide coupling reactions. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-[4’-(2-BROMOBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-BROMO-N-[4’-(2-BROMOBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced polymers and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-BROMO-N-[4’-(2-BROMOBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and benzamide groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-BROMOBENZAMIDE: A simpler analog with a single bromine atom and benzamide group.
N-(4-FLUOROPHENYL)-2-BROMOBENZAMIDE: Contains a fluorine atom instead of additional benzamide groups.
2-BROMO-N-METHYLBENZAMIDE: Features a methyl group in place of the dimethylbiphenyl structure.
Uniqueness
2-BROMO-N-[4’-(2-BROMOBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE is unique due to its complex structure, which includes multiple bromine atoms and benzamide groups
Properties
Molecular Formula |
C28H22Br2N2O2 |
---|---|
Molecular Weight |
578.3g/mol |
IUPAC Name |
2-bromo-N-[4-[4-[(2-bromobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide |
InChI |
InChI=1S/C28H22Br2N2O2/c1-17-15-19(11-13-25(17)31-27(33)21-7-3-5-9-23(21)29)20-12-14-26(18(2)16-20)32-28(34)22-8-4-6-10-24(22)30/h3-16H,1-2H3,(H,31,33)(H,32,34) |
InChI Key |
QOOXDVQSZXDKMS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Br)C)NC(=O)C4=CC=CC=C4Br |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Br)C)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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